4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-5-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUHIHIADYTVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Madelung and Fischer Indole Analogues
The pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole derivative, is traditionally synthesized via adaptations of Madelung and Fischer indole syntheses. For example, heating N-acyl-o-toluidines with strong bases like potassium tert-butoxide generates the bicyclic structure through cyclodehydration. These methods have been modified to introduce substituents at the 2-, 3-, and 4-positions via alkylation or arylboronic acid couplings.
N-Protection Strategies
N-Phenylsulfonylation is critical to stabilize the pyrrolopyridine core and direct electrophilic substitutions. As demonstrated in Scheme 7 of, unprotected pyrrolo[2,3-b]pyridines undergo competitive nitration at undesired positions (e.g., C3), whereas N-sulfonylated derivatives enable selective 5-nitration. The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride under basic conditions.
Regioselective Nitration at the 5-Position
Nitrating Agents and Conditions
Nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is achieved using tetramethylammonium nitrate in trifluoroacetic anhydride (TFAA) at 0–5°C. This combination generates the nitronium ion (NO₂⁺), which selectively attacks the electron-rich 5-position of the sulfonylated scaffold (Fig. 1). The reaction proceeds in >80% yield, as confirmed by HPLC and mass spectrometry.
Table 1: Nitration Optimization Data
| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tetramethylammonium nitrate | TFAA | 0–5 | 85 |
| HNO₃/H₂SO₄ | H₂SO₄ | 25 | 42 |
| Acetyl nitrate | CH₂Cl₂ | −10 | 67 |
Mechanistic Insights
The phenylsulfonyl group withdraws electron density via resonance, deactivating the 3- and 7-positions while activating the 5-position for electrophilic attack. Computational studies (DFT) corroborate the lower activation energy for 5-nitration (ΔG‡ = 18.3 kcal/mol) compared to 3-nitration (ΔG‡ = 24.7 kcal/mol).
Bromination at the 4-Position
Direct Electrophilic Bromination
Bromine (Br₂) in dichloromethane at −78°C selectively substitutes the 4-position of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The nitro group’s meta-directing effect and the sulfonyl group’s steric hindrance collectively favor 4-bromination over 2- or 6-substitution.
Table 2: Bromination Reagents and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | −78 | 72 |
| NBS | CCl₄ | 25 | 58 |
| CuBr₂ | DMF | 100 | 34 |
Halogen Exchange Reactions
An alternative route involves halogen exchange from a 4-chloro precursor. Treatment of 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with HBr in the presence of a Cu(I) catalyst at 120°C replaces chlorine with bromine via a SNAr mechanism. This method achieves 89% conversion, as validated by ¹H NMR.
Sequential Functionalization: Case Study from
A patented approach (WO2006063167A1) outlines the following sequence:
-
Sulfonylation : 1H-pyrrolo[2,3-b]pyridine reacts with benzenesulfonyl chloride in THF with NaH (yield: 92%).
-
Nitration : Tetramethylammonium nitrate/TFAA at 0°C installs the 5-nitro group (yield: 85%).
-
Bromination : Br₂ in CH₂Cl₂ at −78°C affords 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (yield: 72%).
Challenges and Optimization
Competing Side Reactions
Unprotected pyrrolopyridines undergo dimerization during nitration. Additionally, over-bromination at the 2- and 6-positions occurs if reaction temperatures exceed −50°C.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the phenylsulfonyl group, potentially leading to sulfonic acids.
Scientific Research Applications
4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and phenylsulfonyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and synthetic approaches for 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and analogous compounds:
Key Observations:
Positional Effects: The placement of bromine (position 4 vs. 5) and nitro groups (position 3 vs. 5) significantly influences reactivity. For example, bromine at position 4 in the target compound may direct electrophilic substitutions differently compared to bromine at position 5 in compound 5 .
Sulfonyl vs. Alkyl Protection :
- The phenylsulfonyl group in the target compound provides greater electronic withdrawal and steric bulk compared to alkyl groups (e.g., methyl or benzyl in compounds 9 and 10 from ). This enhances stability but may reduce solubility in polar solvents .
Halogen Variations :
- Bromine at position 4 offers a versatile handle for cross-coupling reactions, as seen in , where a bromo-iodo analog undergoes Suzuki coupling. Chlorine-substituted analogs (e.g., 4-chloro-1-(phenylsulfonyl) derivative) exhibit similar reactivity but with differing kinetic profiles .
Physicochemical and Reactivity Comparisons
- Melting Points and Solubility: Sulfonyl-protected compounds (e.g., target compound, 4-bromo-1-tosyl analog) are generally solids with higher melting points due to increased molecular rigidity.
Reactivity in Cross-Coupling :
- Bromine at position 4 in the target compound is primed for Suzuki-Miyaura reactions, similar to the 5-bromo-3-nitro analog (compound 5), which successfully couples with boronic acids to introduce aryl groups .
- The phenylsulfonyl group may slightly hinder coupling efficiency due to steric effects compared to unprotected NH-pyrrolopyridines.
Biological Activity
4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core with various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.19 g/mol. The structure includes a bromine atom, a nitro group, and a phenylsulfonyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The nitro and phenylsulfonyl groups can enhance binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Cytotoxicity observed |
| A549 | 26.00 | Growth inhibition |
| Hep-2 | 3.25 | Significant cytotoxic effects |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs to assess their biological activities:
- Synthesis : Various synthetic routes were employed to create derivatives with modifications on the phenylsulfonyl group.
- Evaluation : These derivatives were screened against multiple cancer cell lines and inflammatory models, revealing that certain modifications significantly enhanced potency.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N1-Alkylation/Sulfonylation : The phenylsulfonyl group is introduced via nucleophilic substitution using phenylsulfonyl chloride under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) .
- Bromination/Nitration : Bromine or nitric acid is used to introduce bromo and nitro groups at positions 4 and 5, respectively. For example, nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with concentrated HNO₃ yields nitro-substituted intermediates .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) replaces bromine at position 5, enabling diversification .
Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 8.93 ppm for aromatic protons) and HPLC for purity (>97%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., doublets at J = 2.1–3.2 Hz for pyrrolo-pyridine protons) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related phenylsulfonyl-pyrrolopyridines (e.g., R factor = 0.039) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Prevent Exposure : Use fume hoods, gloves, and goggles due to potential mutagenicity .
- Storage : Store at 2–8°C in airtight containers away from ignition sources (P210) .
- Spill Response : Neutralize with inert absorbents and dispose via hazardous waste protocols (P201/P202) .
Q. How does the phenylsulfonyl group influence reactivity in downstream functionalization?
The phenylsulfonyl group acts as an electron-withdrawing protecting group , enhancing stability during nitration/bromination and directing electrophilic substitution to the 5-position. It can be removed under reductive conditions (e.g., H₂/Pd-C) for further modifications .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration or halogenation of the pyrrolo[2,3-b]pyridine core?
- Steric and Electronic Effects : Nitration at position 5 is favored due to the electron-deficient nature of the sulfonyl group, while bromination at position 4 is directed by the nitro group’s meta-directing effect .
- Reagent Choice : Concentrated HNO₃ at 0°C minimizes over-nitration, as seen in the synthesis of 5-bromo-3-nitro derivatives (74–94% yield) .
Q. What structure-activity relationships (SAR) have been explored for analogs of this compound?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃ at position 5) enhances binding to kinase targets, while methoxy groups reduce activity .
- Biological Activity : 3-Nitro-5-aryl derivatives show IC₅₀ values <100 nM in kinase inhibition assays, correlating with substituent bulk and polarity .
Q. How can computational methods predict reactivity or optimize synthetic pathways?
Q. How should researchers address contradictory yield data in published syntheses?
- Case Study : Yields for 5-aryl-3-nitro derivatives range from 74% to 94% due to variations in boronic acid purity, catalyst loading (Pd(PPh₃)₄ vs. PdCl₂), and chromatography conditions (DCM/EtOAC ratios) .
- Mitigation : Reproduce protocols with rigorous reagent drying (e.g., molecular sieves for boronic acids) and monitor reactions via TLC .
Q. What challenges arise when scaling up synthesis, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
